SPI-112Me - 1243685-62-2

SPI-112Me

Catalog Number: EVT-255031
CAS Number: 1243685-62-2
Molecular Formula: C23H19FN4O5S
Molecular Weight: 482.486
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cell-active Shp2 PTP inhibitor; High Quality Biochemicals for Research Uses
Source and Classification

SPI-112Me was synthesized as a modification of SPI-112, which itself is known for its ability to inhibit SHP2. The original SPI-112 compound was developed from a lead structure identified in earlier research on SHP2 inhibitors. The classification of SPI-112Me falls under small molecule inhibitors targeting protein tyrosine phosphatases, specifically designed to be cell-permeable to facilitate intracellular action.

Synthesis Analysis

Methods and Technical Details

The synthesis of SPI-112Me involves several steps that modify the parent compound, SPI-112. The process typically follows these stages:

  1. Starting Material: SPI-112 is synthesized from a precursor compound, NSC-117199, through established synthetic routes.
  2. Methyl Ester Formation: The conversion of SPI-112 to SPI-112Me involves the esterification of the carboxylic acid group in SPI-112 with methanol or a methylating agent under acidic conditions.
  3. Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to ensure high purity for biological assays.

The detailed synthetic pathway includes specific reagents and conditions that are documented in supplementary materials accompanying research articles on SPI-112Me .

Molecular Structure Analysis

Structure and Data

The molecular structure of SPI-112Me can be represented as follows:

SPI 112Me=(Z)3(2(5(N(4fluorobenzyl)sulfamoyl)2oxoindolin3ylidene)hydrazinyl)benzoic acid methyl ester\text{SPI 112Me}=(\text{Z})-3-(2-(5-(\text{N}-(4-\text{fluorobenzyl})\text{sulfamoyl})-2-\text{oxoindolin}-3-\text{ylidene})\text{hydrazinyl})\text{benzoic acid methyl ester}

This structure indicates the presence of key functional groups such as the hydrazine moiety and a sulfonamide group, which are critical for its biological activity.

Structural Data

Key structural data include:

  • Molecular Formula: C₁₈H₁₈F₁N₃O₄S
  • Molecular Weight: Approximately 373.42 g/mol
  • Key Functional Groups: Methyl ester, sulfonamide, indole derivatives.
Chemical Reactions Analysis

Reactions and Technical Details

SPI-112Me undergoes hydrolysis upon entering cells, converting back into SPI-112. This reaction is facilitated by intracellular esterases and is crucial for its mechanism of action:

SPI 112MeesteraseSPI 112+methanol\text{SPI 112Me}\xrightarrow{\text{esterase}}\text{SPI 112}+\text{methanol}

The hydrolysis process ensures that the active form of the inhibitor is available to engage with SHP2 within the cellular environment.

Mechanism of Action

Process and Data

The primary mechanism by which SPI-112Me exerts its effects involves competitive inhibition of SHP2. Upon conversion to SPI-112, it binds to the active site of SHP2, blocking its phosphatase activity. This inhibition disrupts downstream signaling pathways associated with cell proliferation and survival, particularly those activated by mutant EGFR in cancer cells.

Data from various studies indicate that treatment with SPI-112Me leads to reduced phosphorylation levels of Erk1/2, a downstream effector in the signaling pathway influenced by SHP2 . The half-maximal inhibitory concentration (IC50) values for SPI-112Me demonstrate its potency in inhibiting SHP2 activity.

Physical and Chemical Properties Analysis

Physical Properties

SPI-112Me is characterized by:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to hydrolysis in aqueous environments.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant analyses such as NMR spectroscopy and mass spectrometry confirm the identity and purity of SPI-112Me after synthesis .

Applications

Scientific Uses

SPI-112Me has significant potential applications in cancer research and therapy:

  1. Cancer Treatment: As an inhibitor of SHP2, it may be used to target cancers associated with aberrant SHP2 signaling, particularly lung adenocarcinoma driven by mutant EGFR.
  2. Research Tool: It serves as a valuable tool for studying SHP2 function in various biological contexts, including cell signaling pathways involved in cancer progression.
  3. Drug Development: The insights gained from studies involving SPI-112Me can inform the design of next-generation SHP2 inhibitors with improved efficacy and selectivity.
Introduction to Shp2 as a Therapeutic Target in Oncogenesis

Role of Shp2 in Tyrosine Phosphatase-Mediated Signaling Pathways

Shp2 (encoded by PTPN11) is a non-receptor protein tyrosine phosphatase (PTP) featuring two N-terminal SH2 domains, a catalytic PTP domain, and a C-terminal tail. Unlike most PTPs that suppress signaling, Shp2 acts as a positive regulator of growth factor and cytokine pathways. Its activation involves a conformational shift: binding of phosphotyrosine motifs (e.g., from Gab1 or IRS1) to its SH2 domains releases autoinhibition of the PTP domain. This allows Shp2 to propagate signals through Ras-MAPK/ERK, PI3K-AKT, and JAK-STAT cascades. In the Ras pathway, Shp2 dephosphorylates inhibitory sites on RasGAP and SOS1, promoting GTP-loading of Ras and downstream ERK activation. Dysregulation amplifies proliferative, survival, and migratory signals across diverse cancers [3] [7].

Oncogenic Mutations of PTPN11 and Association with Leukemias/Solid Tumors

Approximately 35% of juvenile myelomonocytic leukemia (JMML) cases harbor PTPN11 gain-of-function mutations, predominantly in the N-SH2 domain (e.g., E76K). These mutations destabilize Shp2’s autoinhibited state, leading to constitutive phosphatase activity independent of upstream stimulation. Though less frequent in solid tumors, hyperactivated Shp2 (via mutations or overexpression) drives progression in breast cancer (HER2-positive subtypes), glioblastoma (EGFRvIII context), and gastrointestinal stromal tumors (GIST). In GIST, oncogenic KIT mutants bind and hyperactivate wild-type Shp2, which then sustains MAPK/ERK signaling even after tyrosine kinase inhibitor (TKI) treatment [3] [7] [8].

Rationale for Shp2 Inhibition in Targeted Cancer Therapy

Shp2’s position as a convergence point for multiple oncogenic pathways makes it a compelling therapeutic target. Inhibiting Shp2 disrupts signal transduction downstream of diverse receptor tyrosine kinases (RTKs), including mutant KIT in GIST and FLT3 in AML. Crucially, Shp2 inhibition:

  • Circumvents resistance mechanisms seen with kinase-specific TKIs (e.g., secondary KIT mutations in GIST) [3]
  • Synergizes with immune checkpoint blockade by reversing Shp2-mediated immunosuppression in the tumor microenvironment [8]
  • Normalizes hyperactivated RAS signaling in tumors driven by RTKs or Shp2 mutations [7] [8]

Properties

CAS Number

1243685-62-2

Product Name

SPI-112Me

IUPAC Name

methyl 3-[[5-[(4-fluorophenyl)methylsulfamoyl]-2-hydroxy-1H-indol-3-yl]diazenyl]benzoate

Molecular Formula

C23H19FN4O5S

Molecular Weight

482.486

InChI

InChI=1S/C23H19FN4O5S/c1-33-23(30)15-3-2-4-17(11-15)27-28-21-19-12-18(9-10-20(19)26-22(21)29)34(31,32)25-13-14-5-7-16(24)8-6-14/h2-12,25-26,29H,13H2,1H3

InChI Key

AFUSXRUYBQFNGT-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)F)O

Synonyms

SPI-112-Me; (Z)-3-(2-(5-(N-(4-fluorobenzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid methyl ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.